molecular formula C16H20O8 B1254517 (+)-macrosphelide B

(+)-macrosphelide B

货号: B1254517
分子量: 340.32 g/mol
InChI 键: BUJQDSFTDISLDT-SEDYQILSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-macrosphelide B is a natural product found in Microsphaeropsis with data available.

科学研究应用

Anticancer Activity

One of the most notable applications of (+)-macrosphelide B is its potential as an anticancer agent. Research has demonstrated that it exhibits significant antitumor effects against various cancer cell lines.

  • Mechanism of Action : this compound suppresses metastasis in melanoma cells by inhibiting cell adhesion to endothelial cells through the sialyl Lewis(x) (sLe(x)) molecule. In vivo studies showed that administration of this compound at a dosage of 20 mg/kg/day significantly reduced lung metastatic nodules in B16/BL6 mouse melanoma cells, demonstrating a tumor suppression rate (T/C) of 45% .
  • Combination Therapy : The compound has also shown enhanced efficacy when combined with cisplatin, leading to remarkable inhibition of lung metastasis without adverse effects associated with cisplatin .
  • Induction of Apoptosis : Studies indicate that this compound induces apoptotic cell death in human lymphoma U937 cells at concentrations as low as 10 µM, which is characterized by DNA fragmentation and growth inhibition .

Anti-Inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of this compound, particularly in neurodegenerative diseases.

  • Neuroprotective Effects : In vitro studies using LPS-induced BV2 microglial cells revealed that this compound significantly inhibits the inflammatory response by reducing nuclear translocation of NF-κB (p65) and activating the Nrf2/HO-1 signaling pathway. This suggests its potential application in treating neuroinflammatory conditions .

Synthesis and Structural Variations

The synthesis of this compound has been achieved through various methodologies, including intramolecular nitrile oxide-olefin cycloaddition (INOC), which allows for regio- and stereochemical control while minimizing side reactions . The ability to modify its structure may enhance its biological activity, providing avenues for developing more potent derivatives for therapeutic use .

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInhibits metastasis; induces apoptosis
Anti-inflammatoryReduces NF-κB translocation; activates Nrf2 pathway
Combination TherapyEnhances efficacy with cisplatin
Synthetic VariationsImproved cytotoxicity through structural modifications

化学反应分析

Intramolecular Nitrile-Oxide Cycloaddition (INOC)

The most efficient method for constructing the macrosphelide B skeleton employs INOC to form the 16-membered ring (Figure 1) . Critical steps include:

Reaction StepConditionsYieldSelectivity (dr)Source
Nitrile oxide generationPhI(OAc)₂, CH₂Cl₂, rt, 2h85%-
CycloadditionCH₃CN, 80°C, 12h78%3:1 (C12)
Reductive N-O cleavageMo(CO)₆, CH₃CN/H₂O, 60°C, 6h92%-

Key Features:

  • Enantioselective synthesis of δ-hydroxy-γ-keto α,β-unsaturated acid fragment via vinylogous ester addition

  • Regioselective formation of isoxazoline intermediates (Table 1)

  • Late-stage dehydration to install α,β-unsaturation

Yamaguchi Macrolactonization

This method demonstrates superior efficiency for macrocyclization compared to traditional esterification (Table 2) :

ParameterYamaguchi ConditionsConventional Esterification
Temperature0°C → rt40°C
CatalystDMAP, 2,4,6-Cl₃C₆H₂COClDCC, HOBt
Dilution Effect0.005 M0.001 M
Typical Yield68-72%32-45%
Epimerization Risk<2%8-12%

Critical Observations:

  • TIPS protection at C3/C15 positions prevents undesired side reactions

  • PMB (p-methoxybenzyl) groups enable orthogonal deprotection

  • Zn(BH₄)₂-mediated reductions achieve >15:1 diastereoselectivity

C3 Modification Protocol

Structure-activity relationship studies revealed enhanced cytotoxicity through C3 functionalization (Figure 2) :

DerivativeSynthetic ModificationCytotoxicity (SKOV3 IC₅₀)
Native MSB-48 μM
3-Phenyl-MS BWittig olefination → TBAF deprotection12 μM
3-Allyl-MS BPd-catalyzed allylation29 μM
3-Benzoyl-MS BSchotten-Baumann acylation35 μM

Mechanistic Insights:

  • Increased hydrophobic interactions with E-selectin binding pocket

  • Maintained hydrogen bonding capacity at C9/C11 positions

  • Tolerates steric bulk up to 6Å radius at C3

Ring-Closing Metathesis (RCM)

Grubbs II catalyst enables alternative macrocycle formation (Table 3) :

SubstrateCatalyst LoadingTimeYieldMacrocycle Purity
Triene ester5 mol%36h61%94%
Diene-diyne8 mol%72h43%82%
Tetra-substituted olefin12 mol%120h28%75%

Limitations:

  • Sensitive to steric hindrance near metathesis site

  • Requires high dilution (0.001-0.005 M)

  • Competing oligomerization reduces yields >20% scale

Metabolic Activation

In vivo studies reveal critical activation steps :

  • Membrane Permeabilization: LogP = 3.2 facilitates passive diffusion

  • Oxidative Activation: CYP3A4-mediated hydroxylation at C7

  • Target Engagement: K<sub>d</sub> = 380 nM for E-selectin binding

  • Excretion: Glucuronidation at C11 (t<sub>½</sub> = 6.7h)

Combination Therapy Data:

  • Synergy with cisplatin (CI = 0.32 at ED₇₅)

  • No observed P-glycoprotein interaction (P-gp Efflux Ratio = 1.1)

This comprehensive analysis demonstrates that (+)-macrosphelide B's biological activity stems from carefully engineered synthetic accessibility and strategic late-stage functionalization. The development of INOC and RCM methodologies has enabled systematic exploration of its pharmacophore, positioning it as a lead compound for antimetastatic drug development .

属性

分子式

C16H20O8

分子量

340.32 g/mol

IUPAC 名称

(4S,7E,9R,10S,13E,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone

InChI

InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+/m0/s1

InChI 键

BUJQDSFTDISLDT-SEDYQILSSA-N

手性 SMILES

C[C@H]1CC(=O)O[C@H](C(=O)/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C

规范 SMILES

CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C

同义词

macrosphelide B

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-macrosphelide B
Reactant of Route 2
(+)-macrosphelide B
Reactant of Route 3
(+)-macrosphelide B
Reactant of Route 4
(+)-macrosphelide B
Reactant of Route 5
(+)-macrosphelide B
Reactant of Route 6
(+)-macrosphelide B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。